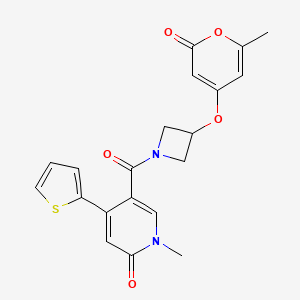

1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one

Description

The compound 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a thiophen-2-yl group, an azetidine ring linked via a carbonyl group, and a 6-methyl-2-oxo-2H-pyran-4-yl ether moiety. The azetidine ring, a strained four-membered heterocycle, may influence conformational stability and binding interactions, while the pyran-2-one fragment could enhance solubility or electronic properties.

Properties

IUPAC Name |

1-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-4-thiophen-2-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-12-6-13(7-19(24)26-12)27-14-9-22(10-14)20(25)16-11-21(2)18(23)8-15(16)17-4-3-5-28-17/h3-8,11,14H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJASMREPJWRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can be achieved through multi-step organic synthesis. Key steps typically involve:

Formation of the azetidine core via cyclization reactions.

Introduction of the pyran moiety through an etherification reaction.

Coupling of the thiophene and pyridine rings via cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods: For large-scale production, optimization of reaction conditions is crucial. Industrial methods may utilize continuous flow reactors to enhance reaction rates and yields while minimizing the production of by-products. Efficient purification steps like chromatography or recrystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one can undergo various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to modify the functional groups present.

Substitution: The presence of reactive sites allows for substitution reactions, particularly on the thiophene and pyridine rings.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).

Substitution: Halogens and nitrating agents are often used for electrophilic substitution reactions.

Major Products: The major products of these reactions vary based on the specific reagents and conditions but can include halogenated, nitrated, or reduced derivatives.

Scientific Research Applications

1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the study of reaction mechanisms and development of new synthetic methodologies.

Biology: Its structural complexity makes it a valuable probe for investigating biological pathways and interactions, particularly in the study of enzyme-substrate relationships.

Medicine: Potential medicinal applications include acting as a lead compound in the development of new pharmaceuticals, particularly due to its potential biological activity stemming from its unique structure.

Industry: It may be utilized in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The specific mechanism by which 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one exerts its effects largely depends on the context of its application. Generally, its effects arise from its ability to interact with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that can bind to the compound.

Pathways Involved: Interaction with these targets can trigger a cascade of biochemical events that lead to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Pyridinone/Pyrimidinone Cores

The thiophene and pyridinone/pyrimidinone motifs are common in bioactive compounds. Key comparisons include:

Key Observations :

- Thiophene Substitution : The thiophen-2-yl group in all compounds enhances π-π stacking and hydrophobic interactions, critical for binding to biological targets .

- Ring Systems: The target compound’s pyridin-2(1H)-one core differs from pyrimidinones (e.g., 11a) in electronic distribution and hydrogen-bonding capacity.

- Azetidine vs. Triazole : The azetidine ring in the target compound introduces conformational strain, which may reduce metabolic stability compared to the triazole ring in compound 4a. However, azetidine’s smaller size could improve target selectivity .

- Solubility: The pyran-2-one ether in the target compound likely enhances solubility in ethanol/water systems, similar to compound 11a’s crystallization behavior .

Functional Group Analysis

- Carbonyl Groups : The target compound’s azetidine-linked carbonyl and pyran-2-one carbonyl groups may act as hydrogen-bond acceptors, akin to the thiocarbonyl in 11a and triazole-5-one in 4a. IR data for similar compounds show C=O stretches at 1653–1727 cm⁻¹ .

- Aromatic Systems: The thiophen-2-yl and pyridinone rings in the target compound suggest UV-Vis absorption maxima near 270–300 nm, comparable to pyrimidinone derivatives .

Biological Activity

The compound 1-methyl-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. The structure includes key functional groups such as a pyridinone, thiophene, and an azetidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a range of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in cancer progression and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiophene and pyridinone rings suggests potential interactions with enzyme active sites. For instance, similar compounds have been noted for their ability to inhibit kinases and proteases, which are critical in cancer and viral infections.

- Reactive Oxygen Species (ROS) Modulation : Some related compounds have been shown to modulate oxidative stress pathways, leading to apoptosis in cancer cells.

- Antibacterial Mechanisms : The azetidine ring may interact with bacterial cell membranes or inhibit bacterial enzymes critical for cell wall synthesis.

Table 1: Summary of Biological Activities

Table 2: Case Studies

Case Studies

- Antimicrobial Testing : A study conducted on derivatives of the compound found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The study highlighted the role of ROS generation leading to apoptosis.

- Enzyme Inhibition Studies : Research indicated that the compound could inhibit JNK3 kinase with an IC50 value in the nanomolar range, showcasing its potential for targeting specific signaling pathways in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the pyridin-2-one core in this compound, and what analytical techniques validate its structural integrity?

- Answer : The pyridin-2-one scaffold is typically synthesized via cyclocondensation reactions, such as the Biginelli reaction, using ethyl acetoacetate, thioureas, and aldehydes under acidic conditions . Post-synthesis, structural validation employs:

- NMR Spectroscopy : Key signals include a downfield singlet (~7.26 ppm) for NH protons and aromatic protons of the thiophene ring (~6.5–7.5 ppm) .

- FTIR : C=O stretching vibrations at ~1650–1700 cm⁻¹ and NH₂ bands at ~3260 cm⁻¹ confirm functional groups .

- X-ray Crystallography : Resolves non-planar conformations and dihedral angles between aromatic rings (e.g., 34.87°–69.57° deviations) .

Q. How are solubility and stability optimized for in vitro assays involving this compound?

- Answer : Buffer systems (e.g., ammonium acetate, pH 6.5) enhance solubility in aqueous media, while DMSO is preferred for stock solutions . Stability is assessed via HPLC under accelerated conditions (40°C, 75% humidity) to monitor degradation products .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the azetidine-carbonyl moiety?

- Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with azetidine boronic esters ensures regioselectivity. Key parameters include:

- Catalyst : Pd(PPh₃)₄ in degassed DMF/H₂O mixtures .

- Temperature : 80–100°C to minimize side reactions .

- Protection/Deprotection : tert-Butyldimethylsilyl (TBS) groups shield reactive hydroxyls during coupling .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence biological activity?

- Answer : Comparative SAR studies reveal:

- Thiophene : Enhances π-π stacking with hydrophobic enzyme pockets, improving antimicrobial activity (MIC ~2–8 µg/mL) .

- Pyran-2-one : Electron-withdrawing effects stabilize binding to ATP-binding sites in kinase assays (IC₅₀ ~50 nM) .

- Methodology : Docking simulations (AutoDock Vina) and in vitro assays (MTT for cytotoxicity) validate target engagement .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Answer :

- DOE (Design of Experiments) : Optimizes reaction parameters (e.g., solvent ratio, catalyst loading) using split-plot designs .

- Process Analytics : In-line FTIR monitors reaction progress, while KF titration ensures anhydrous conditions .

- Purification : Reverse-phase HPLC with C18 columns (ACN/H₂O gradients) achieves >98% purity .

Q. How are tautomeric or conformational equilibria resolved in spectroscopic characterization?

- Answer :

- Variable-Temperature NMR : Identifies tautomers (e.g., keto-enol) via signal splitting at low temperatures (−40°C) .

- Dynamic HPLC : Chiral columns resolve enantiomeric conformers (e.g., axial vs. equatorial azetidine orientations) .

Contradictions and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.